molecular formula C13H15NOS B502158 1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine CAS No. 880814-25-5

1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine

Cat. No.: B502158
CAS No.: 880814-25-5
M. Wt: 233.33g/mol
InChI Key: APGQXNKORFRVLF-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is an organic compound that features a methoxyphenyl group and a thiophen-2-ylmethyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and thiophene-2-carboxaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3-methoxybenzaldehyde with thiophene-2-carboxaldehyde in the presence of a suitable catalyst.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amine product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine
  • 1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamine

Uniqueness

1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-15-12-5-2-4-11(8-12)9-14-10-13-6-3-7-16-13/h2-8,14H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGQXNKORFRVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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